molecular formula C18H15NO2S2 B4637287 (5Z)-5-(2-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4637287
M. Wt: 341.5 g/mol
InChI Key: OAGACENWTYHLCH-WJDWOHSUSA-N
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Description

(5Z)-5-(2-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with methoxybenzylidene and methylphenyl substituents, contributes to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-methoxybenzaldehyde with 2-methylphenylthiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiazolidinone ring. Common reagents used in this synthesis include acetic acid, hydrochloric acid, or sodium hydroxide, and the reaction is usually carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the benzylidene moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Functionalized benzylidene derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and cellular processes.

    Medicine: As a potential therapeutic agent for treating infections, inflammation, and cancer.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, while the benzylidene and methylphenyl substituents may enhance binding affinity and specificity. Pathways involved in its action may include inhibition of microbial growth, modulation of inflammatory responses, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(2-chlorobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(2-nitrobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The presence of the methoxy group in (5Z)-5-(2-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one distinguishes it from other similar compounds. This functional group can influence the compound’s electronic properties, reactivity, and biological activity, making it a unique candidate for specific applications.

Properties

IUPAC Name

(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S2/c1-12-7-3-5-9-14(12)19-17(20)16(23-18(19)22)11-13-8-4-6-10-15(13)21-2/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGACENWTYHLCH-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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